Potassium tungstate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

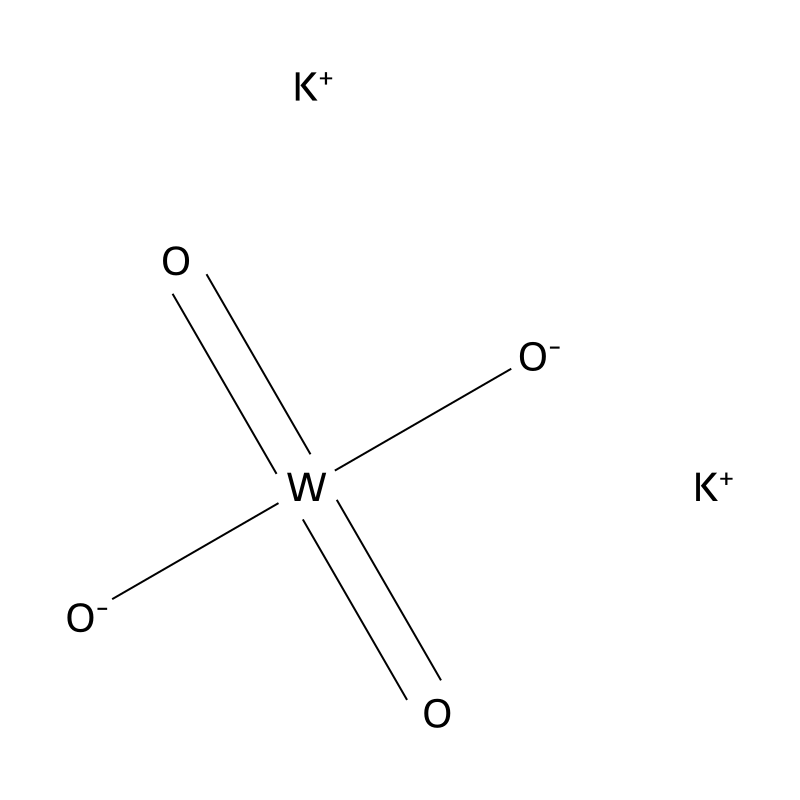

Potassium tungstate is an inorganic compound with the chemical formula . It appears as a white crystalline solid and is primarily used as a reagent in various chemical processes. The compound is notable for its role in the synthesis of tungsten and its applications in analytical chemistry, where it serves as a precipitant for alkaloids and other organic compounds. Potassium tungstate is soluble in water, which facilitates its use in various aqueous reactions .

Catalyst

Potassium tungstate acts as a catalyst in several chemical reactions. For instance, it is used in the esterification process, which converts carboxylic acids and alcohols into esters. Esters have various applications in the food, pharmaceutical, and fragrance industries [Source: National Center for Biotechnology Information, [National Institutes of Health (.gov)]].

Precursor for other tungsten compounds

Potassium tungstate is a versatile starting material for the synthesis of other tungsten compounds. These compounds find applications in diverse fields, including:

- Phosphors: Used in lighting, displays, and lasers [Source: American Elements, [americanelements.com]]

- Tungsten bronzes: Studied for their electrical and optical properties [Source: Royal Society of Chemistry, [rsc.org]]

- Tungsten carbide: A highly wear-resistant material used in cutting tools and drill bits [Source: ScienceDirect, [sciencedirect.com]]

Material Science Research

Potassium tungstate is used in material science research due to its unique properties, such as:

- High density: This makes it useful for studying materials for radiation shielding applications [Source: ScienceDirect, [sciencedirect.com]]

- Photochromic properties: Certain forms of potassium tungstate change color upon exposure to light, making them interesting for potential applications in optical devices [Source: Royal Society of Chemistry, [rsc.org]]

- Precipitation Reactions: It can react with alkaloids to form precipitates, making it useful in analytical chemistry for isolating these compounds.

- Catalytic Reactions: Potassium tungstate acts as a catalyst in various organic transformations, such as the oxidative dehydrogenation of hydrocarbons .

- Synthesis Reactions: In the presence of other reagents, potassium tungstate can be synthesized through reactions involving tungsten oxides and potassium carbonate or nitrate .

The biological activity of potassium tungstate has been explored in several studies. It has shown potential antibacterial properties and has been investigated for its effects on cellular processes. Some research suggests that it may influence metabolic pathways, although more extensive studies are needed to fully understand its biological implications .

Potassium tungstate can be synthesized through various methods:

- Direct Reaction Method: Mixing potassium carbonate or potassium nitrate with tungsten oxide under controlled conditions leads to the formation of potassium tungstate. This method often involves heating to facilitate the reaction .

- Thermal Evaporation: A more advanced technique involves thermal evaporation, which allows for the creation of microstructures of potassium tungstate .

- Chemical Precipitation: This method involves dissolving tungsten compounds in alkaline solutions and precipitating potassium tungstate by adding potassium salts .

Potassium tungstate has a wide range of applications, including:

- Analytical Chemistry: Used as a reagent for qualitative analysis and precipitation of organic compounds.

- Catalysis: Employed as a catalyst in organic synthesis, particularly in reactions involving hydrocarbons .

- Material Science: Utilized in the production of tungsten-based materials and coatings due to its properties as a tungsten source.

- Research: Investigated for potential applications in nanotechnology and materials science due to its unique structural properties .

Studies on the interactions involving potassium tungstate have highlighted its role in catalysis and its potential biological effects. Research indicates that it may interact with various organic substrates, enhancing reaction rates or altering pathways. Additionally, investigations into its toxicity and environmental impact are ongoing, emphasizing the need for careful handling due to its chemical properties .

Potassium tungstate shares similarities with several other tungsten compounds. Here are some notable comparisons:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Sodium Tungstate | Similar solubility; used in similar applications but may have different catalytic properties. | |

| Ammonium Tungstate | Often used in analytical chemistry; exhibits different solubility characteristics compared to potassium tungstate. | |

| Barium Tungstate | Less soluble; used primarily in radiological applications rather than organic synthesis. |

Potassium tungstate is unique due to its specific solubility profile and catalytic properties, making it particularly valuable in both analytical and synthetic chemistry contexts.

Transient Peroxide Formation Mechanisms in Ethane-to-Ethylene Conversion

The formation of transient peroxide species represents a fundamental mechanistic feature of potassium tungstate catalysts in oxidative dehydrogenation reactions. In potassium tungstate-silica systems, the generation of surface peroxide and superoxide species occurs through well-defined pathways that are critically dependent on reaction temperature and oxygen partial pressure [1] [2].

Temperature-Dependent Peroxide Formation

Near-ambient pressure X-ray photoelectron spectroscopy studies have revealed that potassium peroxide (K₂O₂) and potassium superoxide (KO₂) species form on the catalyst surface at temperatures above 560°C in oxygen-containing atmospheres [2]. These peroxide species manifest distinct binding energy signatures, with potassium 2p photoemission peaks appearing at 294.4 eV and 297.2 eV, representing binding energies approximately 1.0 eV higher than those observed for potassium tungstate alone [2].

The formation mechanism involves the interaction of molecular oxygen with potassium sites on the surface. At temperatures ranging from 560°C to 680°C, the percentage of potassium and oxygen existing in peroxide forms increases substantially, reaching 44% and 45% respectively at the higher temperature [2]. This synchronous composition change confirms the formation of weakly bonded O₂ species on potassium sites.

Mechanistic Pathways for Peroxide Generation

The transient peroxide formation follows a systematic pathway beginning with oxygen activation on potassium-rich surfaces. Computational studies using density functional theory have elucidated the energetics of these processes, revealing that the heterolytic activation of hydrogen peroxide through rapid proton transfer to hydroxyl ligands releases water molecules while forming metal-hydroperoxo complexes [3].

For tungstate-based systems, the mechanism proceeds through formation of metal-trioxidane intermediates with the structure [M-η²-OO(OH)], where the metal center facilitates oxygen-oxygen bond activation without direct participation in electron transfer steps [3]. The apparent activation energy for this process in zirconium-substituted tungstate systems has been measured at 11.5 kcal·mol⁻¹, significantly lower than comparable titanium and niobium systems [3].

Reactive Oxygen Species Generation

The transient peroxide species demonstrate remarkable reactivity in generating active oxygen intermediates. Electron paramagnetic resonance spectroscopic studies confirm the formation of superoxide radicals, while specialized trapping experiments reveal generation of singlet oxygen (¹O₂) [3]. The highly reactive metal-trioxidane intermediates can evolve through both heterolytic pathways to release singlet oxygen and homolytic decomposition producing superoxide as the predominant radical species [3].

Kinetic Analysis of Peroxide-Mediated Reactions

Kinetic investigations of potassium tungstate systems reveal that both ethane (C₂H₆) and oxygen show positive reaction order dependencies, with the reaction proceeding through carbon-hydrogen bond activation via surface oxygen species, likely peroxide intermediates, mediating hydrogen abstraction at low conversion conditions [1]. The apparent rate constant for surface oxygen-mediated pathways incorporates contributions from quasi-equilibrium adsorption of both ethane and oxygen molecules, along with the activation step involving hydrogen abstraction by surface oxygen species [1].

The following kinetic parameters have been determined for potassium tungstate-catalyzed ethane oxidative dehydrogenation:

| Parameter | Value | Units |

|---|---|---|

| Apparent activation energy (O* pathway) | 203 ± 13 | kJ mol⁻¹ |

| Apparent activation energy (OH· pathway) | 171 ± 7 | kJ mol⁻¹ |

| Initial ethylene selectivity | 88% | at 3-7% ethane conversion |

| Maximum ethylene yield | 58% | at 75% ethane conversion |

Alkali Metal Cation Role in Active Site Stabilization

Alkali metal cations play a crucial stabilizing role in tungstate catalyst systems, fundamentally influencing both the electronic structure of active sites and the overall catalytic performance through multiple mechanisms including electrostatic effects, coordination geometry optimization, and promotion of specific reaction pathways.

Electronic Structure Modification

The presence of potassium cations in tungstate systems significantly alters the electronic environment of active sites through charge redistribution effects. Alkali metal cations interact with electron density from adsorbed species, promoting polarization that facilitates enhanced backbonding interactions [4]. This electronic modification results in more favorable orbital overlap between metal d-orbitals and adsorbate π*-orbitals, leading to increased activation of reactant molecules.

In tungstate systems, potassium cations demonstrate a charge-to-radius ratio that optimizes the spatial extent of electrostatic effects [4]. The ionic radius of potassium provides an ideal balance between electronic influence and steric accessibility, allowing for effective coordination while maintaining sufficient space for reactant approach and product desorption.

Coordination Environment Stabilization

The coordination chemistry of alkali metal cations in tungstate catalysts reveals sophisticated stabilization mechanisms. Potassium cations preferentially occupy sites that allow for optimal coordination with oxygen ligands while maintaining accessibility for reactant molecules [5]. Computational studies indicate that potassium-rich (001) facets of tungstate structures provide the most favorable surface environment for catalytic activity [5].

The K-rich surface facilitates formation of stable hollow-site oxygen species that participate directly in hydrogen transfer reactions. These stabilized oxygen sites demonstrate enhanced reactivity compared to conventional oxide surfaces, with energy barriers for hydrogen abstraction being significantly reduced through the stabilizing influence of nearby potassium cations [5].

Active Site Geometry Optimization

Alkali metal cations influence the geometric arrangement of active sites in ways that promote selective reactivity. The ionic radius and coordination preferences of potassium result in specific bond angles and distances that optimize the approach of ethane molecules while minimizing unwanted side reactions [6]. This geometric optimization contributes to the observed high selectivity for ethylene formation over complete oxidation products.

Promotional Effects on Oxygen Activation

Potassium cations demonstrate remarkable ability to promote oxygen activation pathways that are essential for oxidative dehydrogenation. The cations facilitate the formation of reactive oxygen species through lowering of activation barriers for oxygen-oxygen bond cleavage [7]. At temperatures above 833 K, potassium-containing tungstate systems show characteristic formation of peroxide and superoxide intermediates that serve as highly active oxidizing species [7].

The calculated hydrogen adsorption energies on O₂²⁻ species in the presence of alkali metal cations are 217 kJ mol⁻¹ lower than on lattice O²⁻ species, demonstrating the substantial promotional effect of cations on reactivity [7]. This enhanced reactivity stems from the ability of alkali metal peroxides to activate hydrocarbons even under anaerobic conditions.

Thermal Stability Enhancement

Alkali metal cations contribute significantly to the thermal stability of tungstate catalysts under reaction conditions. The presence of potassium helps maintain structural integrity at elevated temperatures while preserving catalytic activity [6]. This stability enhancement results from the formation of thermodynamically favorable alkali-oxygen coordination environments that resist sintering and deactivation.

Mechanistic Role in Hydrogen Abstraction

The alkali metal cations play a direct mechanistic role in facilitating hydrogen abstraction from hydrocarbon substrates. Potassium sites provide anchoring points for reactive oxygen species while simultaneously activating carbon-hydrogen bonds through favorable electrostatic interactions [8]. The cationic environment polarizes the carbon-hydrogen bonds, making them more susceptible to attack by surface oxygen species.

Kinetic studies reveal that the rate of hydrogen abstraction correlates directly with the density and accessibility of potassium sites, confirming their essential role in the rate-determining step of oxidative dehydrogenation [1]. The optimization of potassium loading and distribution therefore represents a critical parameter for maximizing catalytic performance.

Water Co-Feed Effects on Reaction Kinetics and Selectivity

The introduction of water as a co-feed component in potassium tungstate-catalyzed oxidative dehydrogenation reactions produces profound effects on both reaction kinetics and product selectivity through the generation of hydroxyl radicals and modification of surface oxygen speciation.

Water-Induced Rate Enhancement

Experimental investigations demonstrate that water co-feeding results in dramatic enhancement of ethane conversion rates over potassium tungstate catalysts. The addition of 1.4-2.0 kPa water vapor to the reactant stream produces substantial increases in conversion without affecting initial ethylene selectivity [1]. This rate enhancement follows a specific kinetic dependency, with the conversion rate showing a linear relationship with (PH₂O)^0.5 × (PO₂)^0.25, consistent with ethane activation by quasi-equilibrated hydroxyl radicals formed from the water-oxygen mixture [1].

The apparent activation energy for the water-involving pathway has been measured at 171 ± 7 kJ mol⁻¹, significantly lower than the 203 ± 13 kJ mol⁻¹ observed for the dry (non-water) pathway [1]. This reduction in activation energy demonstrates the energetic favorability of the hydroxyl radical-mediated mechanism compared to direct surface oxygen activation.

Hydroxyl Radical Generation Mechanism

The promotional effect of water operates through a well-defined mechanism involving the formation of hydroxyl radicals from the interaction between water and surface-activated oxygen species. Near-ambient pressure X-ray photoelectron spectroscopy studies confirm that potassium peroxide and superoxide species formed at temperatures above 560°C react preferentially with water rather than directly with hydrocarbon substrates [2].

The mechanism proceeds through the following pathway: surface K₂O₂/KO₂ species react with water to form hydrogen peroxide, which subsequently decomposes rapidly to generate hydroxyl radicals that then activate ethane molecules in the gas phase [2]. This indirect activation mechanism explains the observed kinetic behavior and the specific pressure dependencies.

Computational Modeling of Water Effects

Detailed computational studies using density functional theory have revealed the energetics of water-involving pathways on potassium tungstate surfaces. The K-rich (001) facet provides the optimal surface environment for hydroxyl radical generation, with hollow-site oxygen species serving as stable intermediates [5]. Hydrogen transfer from water molecules to surface-bound oxygen species requires significantly less energy when proceeding through the hydroxyl radical pathway compared to direct hydrogen abstraction mechanisms [5].

The reaction energy for hydrogen transfer from water to surface peroxide species has been calculated at 1.9 eV, while subsequent hydrogen transfers require only 0.36 eV [5]. This energetic profile demonstrates the feasibility of the water-mediated activation pathway under reaction conditions.

Selectivity Effects and Product Distribution

A particularly significant finding is that water co-feeding enhances conversion rates without adversely affecting product selectivity. The initial ethylene selectivity remains essentially unchanged at approximately 88% despite substantial increases in conversion [1]. This selectivity preservation results from the parallel enhancement of both ethylene-forming and carbon monoxide-forming pathways, maintaining their relative rates.

The maintenance of selectivity occurs because hydroxyl radical-mediated activation affects the primary ethane activation step without altering the subsequent product formation pathways. Since both desired and undesired pathways are enhanced proportionally, the selectivity ratio remains constant while overall productivity increases [1].

Kinetic Modeling and Rate Expressions

The water co-feed effects have been successfully incorporated into comprehensive kinetic models that account for both surface-catalyzed and gas-phase radical mechanisms. The overall ethane conversion rate in water-containing systems represents the combined contributions from surface oxygen-mediated (rO*) and hydroxyl radical-mediated (rOH·) activation pathways [1]:

rC₂H₆ = rO* + r_OH·

Where the hydroxyl radical contribution follows the expression:

rOH· = kOH· × (PH₂O)^0.5 × (PO₂)^0.25 × P_C₂H₆

This kinetic model accurately describes experimental conversion rates across wide ranges of reactant partial pressures, confirming the mechanistic understanding of water promotional effects [1].

Comparison with Other Catalyst Systems

The water promotional effect observed with potassium tungstate systems shows remarkable consistency with related alkali tungstate catalysts. Studies of sodium tungstate systems reveal similar mechanisms and kinetic behaviors, suggesting that the hydroxyl radical-mediated pathway represents a general characteristic of alkali tungstate catalysts [9]. However, the specific magnitude of enhancement and optimal water concentrations vary with the particular alkali metal and support system employed.

Industrial Implications

The ability to enhance conversion rates through water co-feeding while maintaining high selectivity presents significant opportunities for process intensification. The lower activation energy of the water-involving pathway allows for operation at reduced temperatures while achieving equivalent or higher conversion levels, potentially improving energy efficiency and catalyst longevity [1].

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 30 of 122 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 92 of 122 companies with hazard statement code(s):;

H302 (90.22%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant